molecular formula C15H12BrN3 B1270656 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine CAS No. 201735-04-8

3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No. B1270656
M. Wt: 314.18 g/mol
InChI Key: CHHODSBVRNGXPC-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine is a compound that has been synthesized and studied for its physical, chemical, and molecular structure properties. The focus on this compound stems from its interesting optical and electronic properties, which may have various applications in materials science and possibly in biomedicine, although the latter is not within the scope of this discussion.

Synthesis Analysis

The compound and its derivatives are typically synthesized through multi-step reactions involving the formation of pyrazole rings, followed by bromination and functionalization with phenyl groups. Techniques such as the Paal-Knorr reaction, Ullman coupling, and condensation reactions are commonly employed. These processes have been optimized for efficiency, yield, and selectivity, with some methods emphasizing green chemistry principles, using eco-friendly solvents and catalysts (Ö. Tamer et al., 2016).

Molecular Structure Analysis

The molecular structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine derivatives has been extensively characterized using X-ray diffraction, NMR, FT-IR, and UV-Vis spectroscopies. These studies reveal stable structures with significant intramolecular charge transfer, as indicated by HOMO-LUMO gap analyses, contributing to their potential nonlinear optical properties. Molecular docking studies also suggest interactions with biological molecules, although this aspect is outside our current focus (Kunqing Wen et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine are characterized by its reactivity towards nucleophiles, electrophiles, and participation in coupling reactions. Its bromophenyl group makes it a versatile precursor for further functionalization and cross-coupling reactions. The compound exhibits considerable stability and reactivity, making it suitable for various synthetic applications (M. Sathish et al., 2018).

Physical Properties Analysis

The physical properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine and its derivatives include solvatochromic effects, indicating solvent-dependent changes in their optical properties. This is supported by photophysical studies showing variations in extinction coefficients and quantum yields across different solvents. These properties are crucial for applications in materials science, particularly in designing optical and electronic devices (P. Singh et al., 2013).

Chemical Properties Analysis

The chemical properties of 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine derivatives have been explored through studies on their reactivity patterns, electronic structures, and interaction mechanisms. These compounds exhibit notable electron donor capabilities and intramolecular charge transfers, contributing to their optical and electronic characteristics. Additionally, their interaction with various solvents and potential for forming cocrystals highlight their versatility in chemical applications (Y. Mary et al., 2015).

Scientific Research Applications

Nonlinear Optical Properties

3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine has been synthesized and studied for its nonlinear optical properties. The small energy gap between the HOMO and LUMO energies in the molecular structure indicates intramolecular charge transfer, which is responsible for these properties. Natural bond orbital analysis also shows molecular charge transfer within the compound, suggesting its potential application in nonlinear optics (Tamer et al., 2016).

Fluorescent Properties

Pyrazoline derivatives, including those similar to 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, have been synthesized and characterized for their fluorescent properties. These compounds have shown fluorescence emissions in different regions of the visible spectrum, with variations in emission depending on the solvent used. This indicates potential applications in fluorescent materials and sensors (Ibrahim et al., 2016).

Antiproliferative Activity

Research on pyrazole derivatives has revealed their significance in medicinal chemistry, particularly as potential antiproliferative agents. A study found that certain pyrazole compounds exhibited cytotoxic effects against breast cancer and leukemic cells, indicating their potential use in cancer treatment (Ananda et al., 2017).

Antimicrobial Applications

Some derivatives of pyrazole, structurally related to 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine, have shown promising antimicrobial effects. These compounds were incorporated into polyurethane varnishes and printing ink pastes, demonstrating significant antimicrobial activity against various microbial strains. This suggests their potential application in coatings with antimicrobial properties (El‐Wahab et al., 2015).

Solvatochromic Studies

Solvatochromic studies of pyrazole derivatives have been conducted, revealing the impact of different solvents on the photophysical properties of these compounds. Such studies are crucial for understanding how these compounds can be used in various applications, including sensors and optical materials (Singh et al., 2013).

Safety And Hazards

Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions for research on similar compounds could involve further exploration of their potential uses in medicine, given their confirmed biological and pharmacological activities .

properties

IUPAC Name

5-(4-bromophenyl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3/c16-12-8-6-11(7-9-12)14-10-15(17)19(18-14)13-4-2-1-3-5-13/h1-10H,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHODSBVRNGXPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50360929
Record name 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine

CAS RN

201735-04-8
Record name 3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50360929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-BROMOPHENYL)-1-PHENYL-1H-PYRAZOL-5-YLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MN Jachak, AB Avhale, CD Tantak… - Journal of …, 2005 - Wiley Online Library
A series of 1,3,6‐trisubstituted and 1,3,5,6‐tetrasubstituted pyrazolo[3,4‐b]pyridines 5 has been synthesized by Friedlander condensation of 5‐arninopyrazole‐4‐carbaldehydes 3 with α…
Number of citations: 55 onlinelibrary.wiley.com
Q Gao, J Tian, K Wen, C Chen, X Yao… - The Journal of …, 2023 - ACS Publications
Herein, we present a copper-mediated C4-benzylation of 5-aminopyrazoles with 3-indoleacetic acids. Various benzylated 5-aminopyrazoles are prepared in good-to-excellent yields …
Number of citations: 2 pubs.acs.org

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